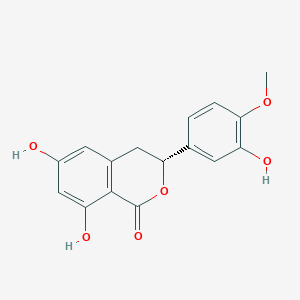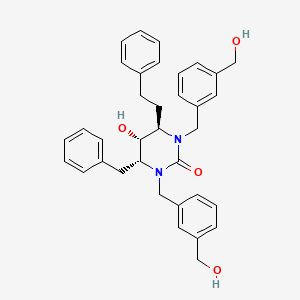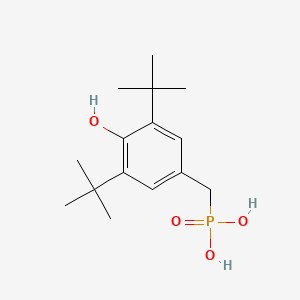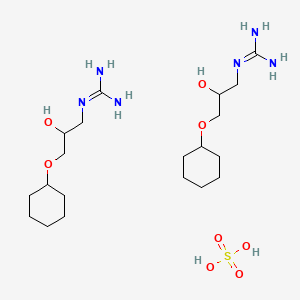
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyloxy-3-guanidine-2-propanol sulfate (2:1) is a chemical compound with the molecular formula C20H44N6O8S. . This compound is characterized by its unique structure, which includes a cyclohexyloxy group, a guanidine moiety, and a sulfate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyloxy-3-guanidine-2-propanol sulfate (2:1) involves multiple steps. The primary synthetic route includes the reaction of cyclohexanol with epichlorohydrin to form 3-cyclohexyloxy-1,2-epoxypropane. This intermediate is then reacted with guanidine to yield 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine. Finally, the compound is treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyloxy-3-guanidine-2-propanol sulfate (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The guanidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted guanidines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyloxy-3-guanidine-2-propanol sulfate (2:1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-guanidine-2-propanol sulfate (2:1) involves its interaction with specific molecular targets. The guanidine moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)guanidine: This compound is similar in structure but lacks the sulfate group.
Cyclohexyloxy-2-hydroxypropylamine: Another related compound with similar chemical properties.
Uniqueness
1-Cyclohexyloxy-3-guanidine-2-propanol sulfate (2:1) is unique due to the presence of both the guanidine and sulfate groups, which confer distinct chemical and biological properties. This combination makes it particularly useful in various research applications, setting it apart from similar compounds .
Properties
CAS No. |
89100-91-4 |
|---|---|
Molecular Formula |
C20H44N6O8S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-(3-cyclohexyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C10H21N3O2.H2O4S/c2*11-10(12)13-6-8(14)7-15-9-4-2-1-3-5-9;1-5(2,3)4/h2*8-9,14H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
WWCLYTJHLZKVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC(CN=C(N)N)O.C1CCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


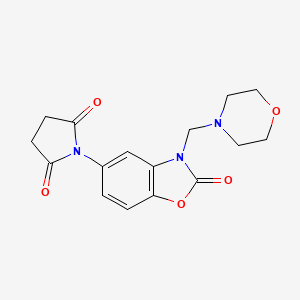
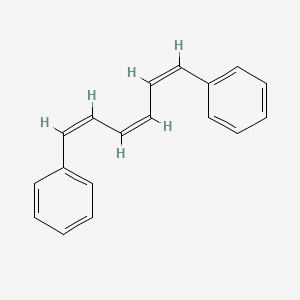
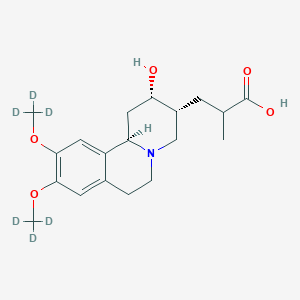
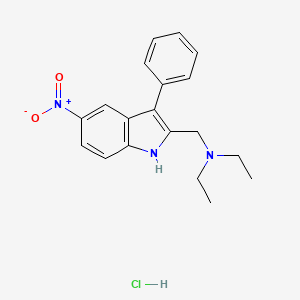
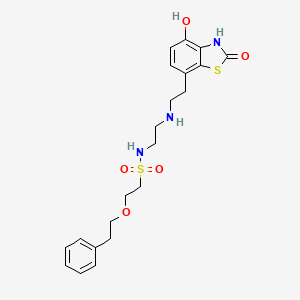
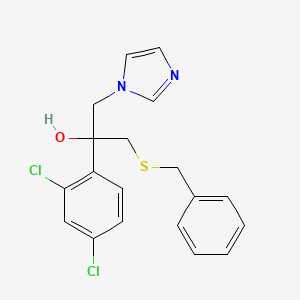
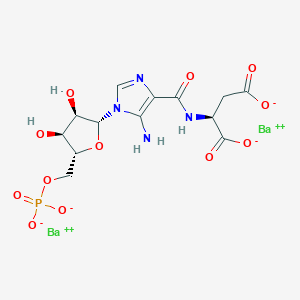
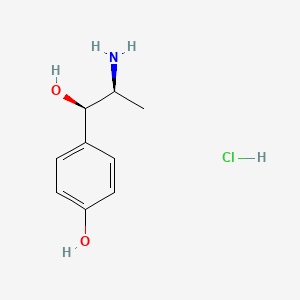
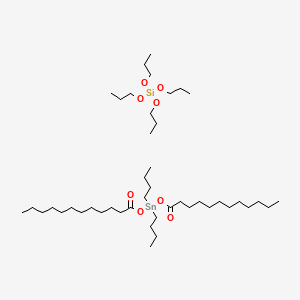
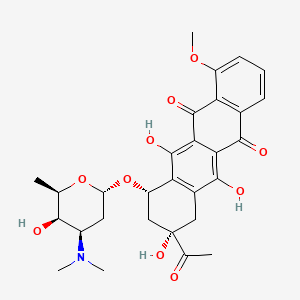
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)
